3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A simpler analog without the benzonitrile group.
3-(3-amino-1H-pyrazol-1-yl)benzonitrile: Lacks the methyl group on the pyrazole ring.
5-methyl-1H-pyrazole-3-carbonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1251076-29-5 |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14) |
InChI Key |
NKXKRLLDQYLLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)N |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.